4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
Description
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group and conjugated to a 3-oxopiperazine moiety via a butanamide linker. This compound’s unique architecture combines heterocyclic and peptidomimetic elements, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .
Properties
Molecular Formula |
C13H19N5O3S |
|---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
4-oxo-4-(3-oxopiperazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H19N5O3S/c1-8(2)12-16-17-13(22-12)15-9(19)3-4-11(21)18-6-5-14-10(20)7-18/h8H,3-7H2,1-2H3,(H,14,20)(H,15,17,19) |
InChI Key |
DVAGWNRMHZIWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR): Bulky aromatic substituents (e.g., phenyl in 11a) enhance thermal stability but may reduce solubility. The target compound’s isopropyl group balances hydrophobicity and steric effects .
Synthetic Challenges :
- Achieving Z-configuration in the hydrazone linkage (critical for planar conjugation) requires precise reaction control, as seen in 11a–11f .
Future Directions :
Data Tables
Table 1. Structural Comparison of Selected Analogs
| Compound ID | Thiadiazole Substituent | Linker/Terminal Group | Key Applications |
|---|---|---|---|
| Target compound | Propan-2-yl | 4-oxo-piperazine | Hypothetical enzyme inhibition |
| 11a | Acetyl-phenyl | Chromen-2-one | Antimicrobial |
| 6f | Chlorophenyl | Bis-thienothiophene/nitrile | Kinase inhibition (speculative) |
| N-[5-(methoxymethyl)-...] | Methoxymethyl | 4-oxo-piperazine | Undisclosed (patent) |
Biological Activity
The compound 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a derivative of thiadiazole and piperazine, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.4 g/mol. The structure features a thiadiazole ring , which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various bacterial strains and fungi. The specific compound may exhibit similar properties due to its structural components.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | E. coli, S. aureus | 0.5 µg/mL |
| Thiadiazole B | Pseudomonas aeruginosa | 1.0 µg/mL |
| 4-Oxo Compound | E. coli, S. aureus | TBD |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Effects
A study by Upare et al. (2019) synthesized several oxadiazole and thiadiazole derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives showed IC50 values as low as 0.045 µg/mL, suggesting potent anticancer activity.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Structure-Activity Relationship (SAR)
The biological activity of thiadiazoles can be influenced by various substituents on the ring structure. The presence of electron-withdrawing or electron-donating groups can significantly alter the pharmacological profile of the compound.
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., -NO2) | Increases potency against cancer cells |
| Alkyl groups (e.g., -C3H7) | Enhances solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
